![molecular formula C9H10ClF4N B6336027 (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl CAS No. 1415257-82-7](/img/structure/B6336027.png)
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl
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Description
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine HCl, also known as R-fluorophenethylamine HCl, is a highly potent agonist of the trace amine-associated receptor 1 (TAAR1). It is a derivative of the phenethylamine class of compounds, and has been studied extensively in laboratory experiments due to its potential therapeutic applications.
Scientific Research Applications
Efficient Synthesis of Chiral Intermediates
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, a variant closely related to the compound of interest, has been efficiently synthesized using a bienzyme cascade system. This system, formed by R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), has shown high efficiency in product performance with an enantiomeric excess of >99.9%. This synthesis approach provides valuable insights into the biosynthesis of chiral amines, demonstrating its potential application in producing key intermediates for selective tetrodotoxin-sensitive blockers used in pain management (Yuan Lu et al., 2022).
Characterization and Applications in Organic Chemistry
The compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane," while structurally distinct, serves a related purpose in organic chemistry as a chiral resolution reagent. It demonstrates the compound's utility in the analysis of scalemic mixtures of amines, highlighting its relevance in enantioselective syntheses and the characterization of chiral compounds (Sergi Rodríguez-Escrich et al., 2005).
Material Science and Polymer Research
Research has also explored the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines, like the related compound 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. These polymers exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the importance of fluorinated intermediates in developing high-performance materials (K. Xie et al., 2001).
Fluorination Techniques in Medicinal Chemistry
The palladium-catalyzed trifluoromethylation of aryl chlorides represents a significant advancement in the incorporation of the trifluoromethyl group into organic molecules. This method allows for the transformation of a wide range of substrates, including heterocycles, under mild conditions. The trifluoromethyl group's ability to influence the properties of organic molecules significantly increases their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials, underscoring the importance of efficient fluorination techniques in drug development (E. Cho et al., 2010).
properties
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPCMJOACOYKH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride |
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